2-(4-Hydroxyphenyl)-1-phenylethanone

Description

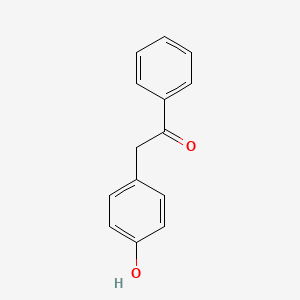

2-(4-Hydroxyphenyl)-1-phenylethanone is a phenolic ketone characterized by a hydroxyl group at the para position of one phenyl ring and a ketone group bridging to a second phenyl ring. Its structure enables hydrogen bonding and acidity, influencing solubility and reactivity in chemical or biological systems.

Properties

CAS No. |

6420-90-2 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 |

InChI Key |

VCWCUMTYRJJXHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-phenylethanone typically involves the condensation reaction between 4-hydroxybenzaldehyde and acetophenone. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. For instance, the use of sulfuric acid as a catalyst can facilitate the reaction at elevated temperatures, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary alcohols.

Substitution: Ethers and esters.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds related to 2-(4-Hydroxyphenyl)-1-phenylethanone exhibit significant anti-inflammatory properties. For instance, studies have shown that saponarin, which shares structural similarities, can inhibit pro-inflammatory cytokines in macrophage cells . This suggests potential applications in developing anti-inflammatory drugs.

Antioxidant Activity

The antioxidant properties of flavonoids like naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), which is chemically related to this compound, have been extensively studied. These compounds demonstrate the ability to scavenge free radicals and enhance the body's antioxidant defenses, making them candidates for dietary supplements aimed at preventing oxidative stress-related diseases .

Synthesis of Surfactants

The compound is being explored for its role in synthesizing surfactants and emulsifiers. The hydrodeoxygenation of acetophenone derivatives has shown promise in producing non-ionic surfactants used in various industrial applications, including detergents and personal care products .

Material Science

In material science, this compound serves as a building block for creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in demanding applications.

Case Study 1: Anti-inflammatory Drug Development

A study evaluated the anti-inflammatory effects of benzyl 4-hydroxyphenyl ketone derivatives on RAW264.7 macrophage cells. Results indicated a significant reduction in cytokine levels when treated with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Industrial Surfactant Production

Research conducted on the catalytic hydrodeoxygenation of acetophenone derivatives demonstrated that using specific catalysts could yield high quantities of non-ionic surfactants from this compound derivatives. This method not only improved efficiency but also aligned with green chemistry principles by minimizing waste and energy consumption .

Data Tables

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects | Significant reduction in cytokine expression | Potential drug development |

| Surfactant production | High yields from catalytic processes | Sustainable industrial practices |

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-phenylethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage. Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives

- 2-(4-Chlorophenyl)-1-phenylethanone: Replacing the hydroxyl group with chlorine at the para position (Compound 20 in ) significantly alters electronic properties. The electron-withdrawing Cl group reduces hydrogen-bonding capacity and increases lipophilicity. X-ray crystallography reveals a planar structure similar to the hydroxyl analog but with shorter C-Cl bond lengths (1.74 Å) compared to C-OH bonds, impacting molecular packing and solubility .

- 2-Bromo-2-chloro-2-[(4-chlorophenyl)sulfonyl]-1-phenylethanone: This derivative introduces sulfonyl and halogen groups, creating a highly electrophilic ketone. The sulfonyl group enhances stability toward nucleophilic attack, while bromine and chlorine substituents increase molecular weight and steric hindrance, making it a reactive intermediate in synthesis .

Alkyl and Methoxy Substituents

- However, the lack of a hydroxyl group eliminates antioxidant activity observed in phenolic analogs .

- 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone: The combination of hydroxyl and methoxy groups introduces dual hydrogen-bonding and electron-donating effects.

Functional Group Modifications

Piperazine Derivatives

- 2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone: Incorporation of a piperazine ring and trifluoromethyl group enhances basicity and electron-deficient character. This derivative demonstrated potent analgesic activity (70% inhibition in writhing tests), likely due to interactions with neurotransmitter receptors, a feature absent in the hydroxylated parent compound .

Amino and Dimethylamino Groups

- 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone: The dimethylamino group is a strong electron donor, creating a push-pull electronic system with the ketone. This modification could enhance UV absorption properties, relevant in photochemical applications, but reduces acidity compared to the hydroxyl analog .

Biological Activity

2-(4-Hydroxyphenyl)-1-phenylethanone, also known as 4-Hydroxyacetophenone , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

- Molecular Formula : C15H14O2

- Molecular Weight : 230.27 g/mol

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound are multifaceted, including:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

3. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. It operates through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For example, a study revealed that it significantly reduced the viability of breast cancer cells in vitro .

The mechanisms by which this compound exerts its biological effects include:

- Estrogen Receptor Modulation : The compound interacts with estrogen receptors, influencing gene expression related to cell growth and differentiation. This property is particularly relevant in hormone-dependent cancers.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammation and pain signaling.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against various bacterial strains. The results indicated that it exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting potential use as a natural preservative or therapeutic agent .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.